![molecular formula C13H9F3N2O B2450721 N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 25617-45-2](/img/structure/B2450721.png)
N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
“N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Another method involves the protection of nitrogen, adding 1mol% Pd (dba) 2 and 2mol% ligand [IV] to the reaction tube, then adding nicotinamide and potassium carbonate, replacing the air with nitrogen three times, then adding tert-butanol deoxygenated by ultrasound and replacing with nitrogen, then adding p-chloro Trifluorotoluene, nitrogen replacement three times, temperature rise to 95 °C, reaction 5h, gas phase detection, conversion rate 99.4% .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis . The solvent was concentrated and the residue was purified by silica gel chromatography to afford the white solid .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
1. Inhibitory Activity on Transcription Factors
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a related compound, has been shown to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests potential therapeutic applications in conditions where these pathways are relevant (Palanki et al., 2000).
2. Antifungal Activity
N-(Substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have demonstrated moderate antifungal activities against phytopathogenic fungi. This indicates potential utility in agricultural or pharmaceutical antifungal applications (Wu et al., 2012).
3. Glycine Transporter 1 Inhibition
Compounds structurally similar to N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors, indicating potential applications in neuropsychiatric disorders (Yamamoto et al., 2016).
4. Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
5. Kinase Inhibition for Cancer Treatment
Structurally related N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors, suggesting applications in cancer therapy (Schroeder et al., 2009).
6. Androgen Receptor Antagonism
Compounds like (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580) have demonstrated potent antiandrogenic activity, which can be crucial in prostate cancer monotherapy (Kinoyama et al., 2006).
7. Antimicrobial Properties
Several derivatives have been synthesized with notable antimicrobial activities against bacterial and fungal strains, which indicates potential for developing new antimicrobial agents (Rathod & Solanki, 2018).
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves a key hydrogen bonding interaction with the protein, which lowers the pKa of the cyclic carbamate, thereby enhancing the inhibition of the reverse transcriptase enzyme .
Biochemical Pathways
The compound’s interaction with the reverse transcriptase enzyme suggests that it may influence the replication of retroviruses, such as hiv .
Result of Action
Its interaction with the reverse transcriptase enzyme suggests that it may inhibit the replication of retroviruses, such as hiv .
Future Directions
properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-5-11(6-4-10)18-12(19)9-2-1-7-17-8-9/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAHMZGMAHNWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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